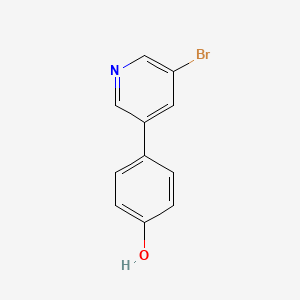

4-(5-Bromopyridin-3-yl)phenol

Description

4-(5-Bromopyridin-3-yl)phenol is a heterocyclic aromatic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a phenol group at the para position of the pyridine’s 3-position. This structure combines the electron-withdrawing effects of bromine and the hydrogen-bonding capability of the phenolic hydroxyl group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H8BrNO |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

4-(5-bromopyridin-3-yl)phenol |

InChI |

InChI=1S/C11H8BrNO/c12-10-5-9(6-13-7-10)8-1-3-11(14)4-2-8/h1-7,14H |

InChI Key |

YXNJSEFNCCQFLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-3-yl)phenol typically involves the bromination of 3-pyridinol followed by a coupling reaction with a phenol derivative. One common method includes the use of acetophenone and 5-bromo-3-pyridincarboxyaldehyde in ethanol, with potassium hydroxide as a base at low temperatures . The reaction proceeds through a condensation mechanism, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for 4-(5-Bromopyridin-3-yl)phenol often involve large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinone derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

Major Products

Substitution: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation: Major products are quinone derivatives.

Coupling: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-(5-Bromopyridin-3-yl)phenol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenol group play crucial roles in binding to these targets, modulating their activity. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs include:

4-(5-Chloropyridin-3-yl)phenol: Replacing bromine with chlorine reduces molecular weight (Br: ~80 vs. Cl: ~35 g/mol) and polarizability, impacting solubility and intermolecular interactions. Bromine’s larger atomic radius enhances hydrophobic interactions in biological systems .

4-(5-Methylpyridin-3-yl)phenol: Substituting bromine with a methyl group introduces steric bulk and electron-donating effects, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

4-(Pyridin-3-yl)phenol: The absence of a halogen or substituent at the pyridine’s 5-position simplifies the structure but reduces electrophilicity, limiting utility in nucleophilic aromatic substitution .

Table 1: Key Properties of 4-(5-Bromopyridin-3-yl)phenol and Analogs

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Reactivity in Suzuki-Miyaura |

|---|---|---|---|---|

| 4-(5-Bromopyridin-3-yl)phenol | 250.06 | 2.8 | ~15 (DMSO) | High (Br acts as leaving group) |

| 4-(5-Chloropyridin-3-yl)phenol | 205.62 | 2.3 | ~25 (DMSO) | Moderate |

| 4-(5-Methylpyridin-3-yl)phenol | 185.22 | 2.1 | ~50 (DMSO) | Low |

| 4-(Pyridin-3-yl)phenol | 171.17 | 1.7 | ~100 (DMSO) | Very Low |

*Calculated using fragment-based methods.

Crystallographic Studies

Bromine’s strong X-ray scattering power facilitates precise electron density mapping compared to lighter halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.